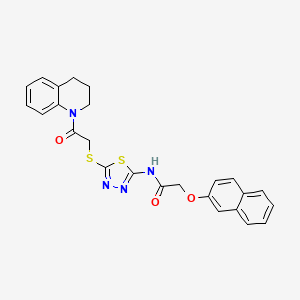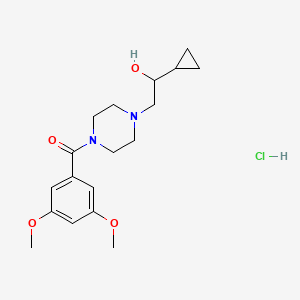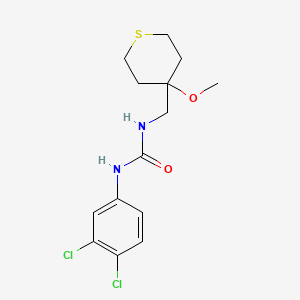
1-(3,4-dichlorophenyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dichlorophenyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea, also known as DMTU, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and environmental science. In
Aplicaciones Científicas De Investigación
1-(3,4-dichlorophenyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea has been studied for its potential applications in various fields of scientific research. In medicine, 1-(3,4-dichlorophenyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea has been shown to have antioxidant properties and may have a role in the treatment of diseases such as Alzheimer's and Parkinson's. In agriculture, 1-(3,4-dichlorophenyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea has been used as a plant growth regulator and may have potential as a natural herbicide. In environmental science, 1-(3,4-dichlorophenyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea has been studied for its ability to remove heavy metals from contaminated soil and water.
Mecanismo De Acción
1-(3,4-dichlorophenyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea acts as a scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in the body. This scavenging activity helps to prevent oxidative stress, which is implicated in many diseases. 1-(3,4-dichlorophenyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea also has the ability to chelate heavy metals, which helps to remove them from the body.
Biochemical and Physiological Effects:
1-(3,4-dichlorophenyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea has been shown to have antioxidant properties, which may help to protect against oxidative stress in the body. It has also been shown to have neuroprotective effects and may have a role in the treatment of neurodegenerative diseases. Additionally, 1-(3,4-dichlorophenyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea has been shown to have anti-inflammatory effects, which may help to reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3,4-dichlorophenyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea in lab experiments is its ability to scavenge ROS and RNS, which can help to prevent oxidative stress in cells. However, one limitation is that 1-(3,4-dichlorophenyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea may interfere with other antioxidant systems in cells, which can make it difficult to interpret results.
Direcciones Futuras
There are several potential future directions for research on 1-(3,4-dichlorophenyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea. One direction is to further explore its potential applications in medicine, particularly in the treatment of neurodegenerative diseases. Another direction is to investigate its potential as a plant growth regulator and natural herbicide. Additionally, further research could be done on its ability to remove heavy metals from contaminated soil and water.
Métodos De Síntesis
The synthesis of 1-(3,4-dichlorophenyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea involves the reaction between 3,4-dichlorophenyl isocyanate and 4-methoxytetrahydro-2H-thiopyran-4-methanol. The reaction is carried out in the presence of a base such as sodium hydroxide and a solvent such as dichloromethane. The resulting product is then purified through column chromatography to obtain pure 1-(3,4-dichlorophenyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea.
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(4-methoxythian-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O2S/c1-20-14(4-6-21-7-5-14)9-17-13(19)18-10-2-3-11(15)12(16)8-10/h2-3,8H,4-7,9H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDXSGKXYXGOLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

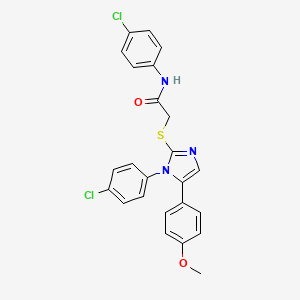
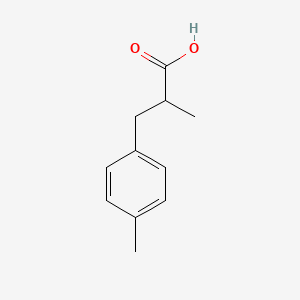
![4-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2905474.png)
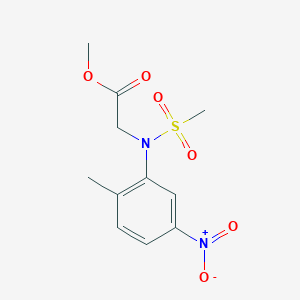
![3-oxo-2-phenyl-N,5-bis((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2905478.png)
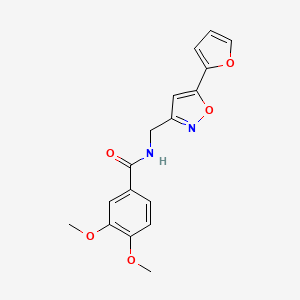
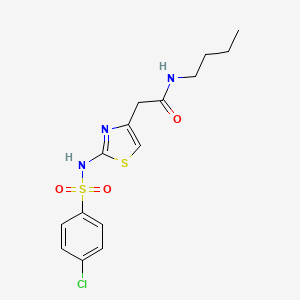
![(2~{R})-2-[[2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-phenyl]methoxy]-5-methyl-phenyl]methylamino]-3-oxidanyl-propanoic acid](/img/structure/B2905482.png)
![2-[4-(2-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B2905483.png)
![2-{[2-(2,4-dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2905484.png)
![6-Fluoro-N-[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B2905486.png)

